molecular formula C12H14N2O3 B1307793 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid CAS No. 928029-67-8

2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Cat. No. B1307793
M. Wt: 234.25 g/mol
InChI Key: CNVVKYUSJLGLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a chemical compound with the molecular formula C12H14N2O31. It has a molecular weight of 234.25 g/mol1. This product is intended for research use only and is not intended for human or veterinary use1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid from the web search results.



Molecular Structure Analysis

The InChI code for 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is 1S/C12H14N2O31. This code provides a specific representation of the molecular structure of the compound.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid from the web search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid include a molecular weight of 234.25 g/mol1. Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the search results.


Scientific Research Applications

Chemical Synthesis and Reactivity

The compound has been explored in the context of synthetic chemistry, particularly in reactions involving ring opening and functionalization of cyclic amines. For example, studies have demonstrated its use in ring-opening reactions of quinoline substituted epoxides, showcasing its potential in creating diverse chemical structures with opposite regioselectivities under different reaction conditions (Boa et al., 2003). Another investigation detailed the mechanistic study of reversible solid-state melt isomerization between 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives, highlighting its thermal rearrangement capabilities (Martínez-Gudiño et al., 2019).

Material Science Applications

In material science, the compound has been utilized to synthesize and study the photophysical properties of coordination polymers. These materials are of interest for their potential in light-emitting devices, sensors, and other applications. A study demonstrated the synthesis of complexes based on 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, revealing their structure and luminescence properties, which are critical for developing advanced functional materials (Yuan et al., 2017).

Organic Chemistry and Catalysis

Research has also explored its applications in organic chemistry and catalysis, particularly in C-H functionalization and redox-annulations with α,β-unsaturated carbonyl compounds. These studies focus on the compound's utility in creating complex organic molecules through innovative synthetic routes, expanding the toolkit available for organic synthesis (Kang et al., 2015).

Antimicrobial and Antifungal Applications

While your requirements exclude information related to drug use, dosage, and side effects, it's worth noting that derivatives of related compounds have been studied for their antimicrobial, antifungal, and antiviral potential. This indicates a broader interest in the quinoxaline carboxylic acid family for potential therapeutic applications (Chaudhary et al., 2016).

Safety And Hazards

Specific safety and hazard information for 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid was not found in the search results. As with all chemicals, it should be handled with care, following appropriate safety protocols.


Future Directions

The future directions for the use and study of 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid are not specified in the search results. However, given its designation for research use1, it may have potential applications in various scientific studies.


Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or chemical databases.


properties

IUPAC Name

3-oxo-2-propan-2-yl-2,4-dihydro-1H-quinoxaline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-6(2)10-11(15)14-9-5-7(12(16)17)3-4-8(9)13-10/h3-6,10,13H,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVVKYUSJLGLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC2=C(N1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.